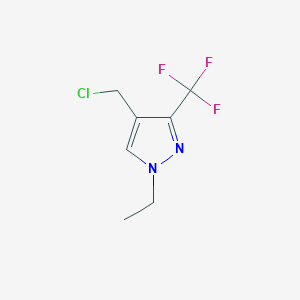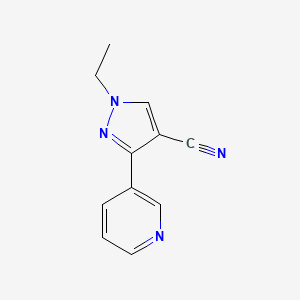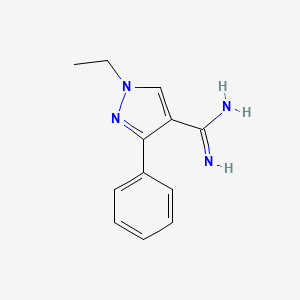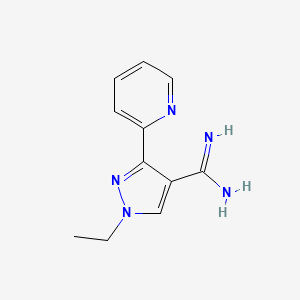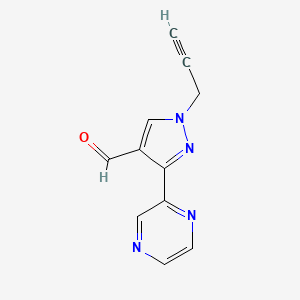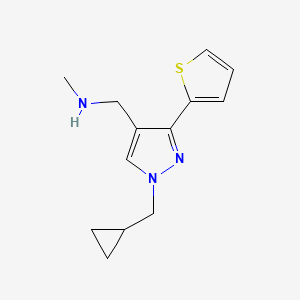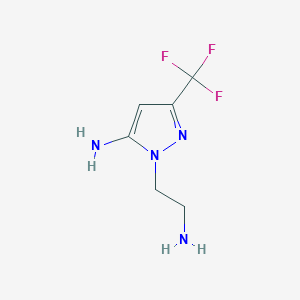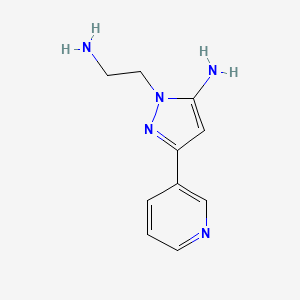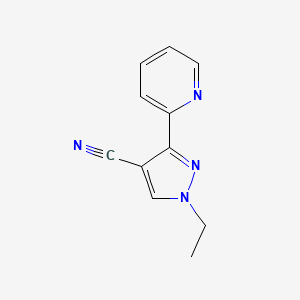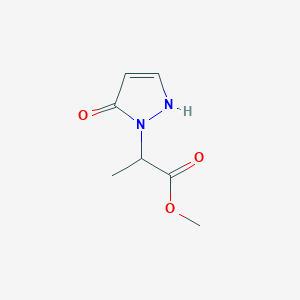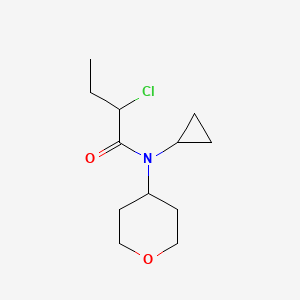
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide
Übersicht
Beschreibung
2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide (CCPBA) is an organic compound belonging to the class of amides. It is a colorless, odorless solid with a molecular weight of 209.59 g/mol. CCPBA is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other industrial products.
Wissenschaftliche Forschungsanwendungen
Cyclopropanation Reactions
Catalytic Activity in Cyclopropanation : New polynuclear copper(I) pyrazolate complexes have been synthesized and found to be effective catalysts for converting alkenes into cyclopropane derivatives with notable diastereomeric excesses. This highlights the potential use of these complexes in cyclopropanation reactions (Maspero et al., 2003).
Regioselectivity Control : In another study, 2-methylene- or alkylidenecyclopropanyl ketones, which are crucial in cyclopropanation, were prepared through cyclopropanation of allenes or reaction with N,N-dimethyl carboxylic acid amides. This process demonstrated highly selective ring-opening cycloisomerization, revealing significant control over regioselectivity (Ma et al., 2004).
Chemical Synthesis and Reactivity
Synthesis of Complex Molecules : The synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, which shares a structural similarity with the compound , has been investigated. This study demonstrates the potential pathways for creating complex molecules using similar chemical structures (Zhou Yawen, 2004).
Reactivity of Similar Compounds : The reactivity of oxalamide-based carbene, which can be structurally related, was explored in a study. It showed that treatment with styrene or methylacrylate leads to cyclopropanation products, indicating the reactive potential of similar compounds (Braun et al., 2012).
Application in Organic Chemistry
Laboratory-Scale Reactions : Anhydrous diazomethane, produced in a semibatch apparatus, has been employed for various chemical reactions including methylation of carboxylic acids and cyclopropanation reactions. This underlines the importance of such compounds in facilitating complex organic chemistry processes (Dallinger et al., 2016).
Cycloisomerization Processes : The direct N-cyclopropylation of cyclic amides and azoles with a cyclopropylbismuth reagent demonstrates a new method in organic synthesis, relevant to the research on similar compounds (Gagnon et al., 2007).
Wirkmechanismus
Target of Action
- , such as the one , exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Mode of Action
- However, we can draw parallels from related indazole derivatives. For instance:
Eigenschaften
IUPAC Name |
2-chloro-N-cyclopropyl-N-(oxan-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-2-11(13)12(15)14(9-3-4-9)10-5-7-16-8-6-10/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWUKPWQACAXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C1CC1)C2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



